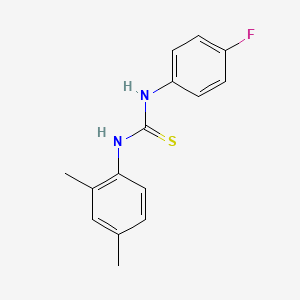
1-(4-bromobenzyl)-2-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzyl)-2-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has a unique chemical structure that makes it a promising candidate for developing new drugs and therapies.
科学的研究の応用
1-(4-bromobenzyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis. In pharmacology, this compound has been investigated for its potential as a calcium channel blocker, with studies indicating its ability to decrease intracellular calcium levels and reduce blood pressure. In biochemistry, this compound has been studied for its interactions with various proteins, including tubulin and DNA polymerase, which could lead to the development of new drugs and therapies.
作用機序
The mechanism of action of 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole varies depending on its application. As an anticancer agent, this compound has been shown to inhibit tubulin polymerization, which is necessary for cell division and proliferation. As a calcium channel blocker, this compound blocks the entry of calcium ions into cells, which can decrease intracellular calcium levels and reduce blood pressure. As a protein inhibitor, this compound binds to specific proteins and disrupts their function, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. As an anticancer agent, this compound has been shown to induce apoptosis and inhibit cancer cell proliferation. As a calcium channel blocker, this compound can reduce blood pressure and improve cardiovascular function. As a protein inhibitor, this compound can disrupt various cellular processes, leading to diverse physiological effects.
実験室実験の利点と制限
One of the main advantages of using 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs and therapies. Additionally, the synthesis method for this compound is relatively straightforward, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research involving 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole. One area of focus is the development of new anticancer agents based on this compound, which could lead to more effective and less toxic treatments for cancer. Another area of research is the development of new calcium channel blockers for the treatment of hypertension and other cardiovascular diseases. Additionally, this compound could be further studied for its interactions with various proteins, which could lead to the development of new drugs and therapies for a range of diseases and conditions.
合成法
The synthesis of 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole involves the reaction of 4-bromobenzyl chloride with o-phenylenediamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization or chromatography. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKGVBCSWBESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)

![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)

![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)